KGA-2727 - 666842-36-0

KGA-2727

Catalog Number: EVT-271951
CAS Number: 666842-36-0
Molecular Formula: C26H40N4O8
Molecular Weight: 536.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

KGA-2727, chemically known as 3-(3-{4-[3-(β-D-glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide, is a selective inhibitor of the sodium-dependent glucose cotransporter 1 (SGLT1). [, , , ] This transporter protein plays a crucial role in glucose absorption in the gastrointestinal tract. [, , , ] KGA-2727 is being investigated for its potential as a novel antidiabetic agent due to its ability to inhibit glucose uptake. [, ]

Mechanism of Action

KGA-2727 acts as a potent and selective inhibitor of SGLT1. [, , , ] It binds to SGLT1, preventing the transporter from binding to and transporting glucose across the intestinal membrane. [, , ] This inhibition reduces the amount of glucose absorbed from the gastrointestinal tract into the bloodstream, thus lowering postprandial hyperglycemia. [, ]

Applications
  • Diabetes Research: KGA-2727 has demonstrated antidiabetic efficacy in rodent models of both type 1 and type 2 diabetes. [] It reduces plasma glucose levels, improves glucose tolerance, and preserves glucose-stimulated insulin secretion. []
  • Glucose Absorption Studies: KGA-2727 has been used as a tool to investigate the role of SGLT1 in glucose absorption. [, ] Studies utilizing KGA-2727 have shown that it effectively blocks the intestinal absorption of glucose but not fructose, indicating the specificity of KGA-2727 for SGLT1. [, ]
  • Hormone Regulation Research: KGA-2727's inhibition of SGLT1 has been linked to alterations in hormone secretion. Research indicates that it reduces the release of glucose-dependent insulinotropic peptide (GIP) while potentially increasing the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). []
  • Cardiovascular Research: Preliminary studies suggest a potential protective effect of KGA-2727 against myocardial infarction-induced ventricular remodeling and heart failure in mice. [] Further investigation is needed to elucidate the exact mechanisms and therapeutic potential in this area.

3-O-Methyl-α-D-glucopyranose (3-OMG)

  • Compound Description: 3-OMG is a non-metabolizable glucose analog used as a tracer to study intestinal glucose absorption. It is specifically transported by SGLT1 but not other glucose transporters like GLUT5. []
  • Relevance: 3-OMG was used in both preclinical and clinical studies to evaluate the efficacy of KGA-2727 in blocking intestinal glucose absorption. The reduced absorption and urinary excretion of 3-OMG after KGA-2727 administration confirmed the compound's ability to inhibit SGLT1 activity. []

α-Methyl-4-deoxy-4[18F]fluoro-D-glucopyranoside (Me4[F]FDG)

  • Compound Description: Me4[F]FDG is a radiolabeled glucose analog specifically taken up by SGLT1. It is used as a tracer in positron emission tomography (PET) to study SGLT1 activity in vivo. []
  • Relevance: Me4[F]FDG was proposed as a tool to further investigate the role of cardiac SGLT1 in the development of cardiac remodeling in SGLT1 knockout mice treated with KGA-2727. This could help clarify the contribution of cardiac SGLT1 to the observed effects of KGA-2727 in these models. []

GSK1614235

  • Compound Description: GSK1614235 is another potent and selective inhibitor of the SGLT1 transporter. [, ]
  • Relevance: Like KGA-2727, GSK1614235 has been investigated for its antidiabetic potential by blocking intestinal glucose absorption. The comparable effects of GSK1614235 and KGA-2727 in preclinical and clinical studies support the validity of SGLT1 inhibition as a therapeutic strategy for diabetes. [, ]

D-Fructose

  • Compound Description: D-Fructose is a monosaccharide sugar that is absorbed in the intestine but not primarily via SGLT1. []
  • Relevance: The observation that KGA-2727 did not affect fructose absorption in a rat model demonstrated the selectivity of KGA-2727 for SGLT1 over other sugar transporters. [] This highlights the targeted action of KGA-2727 on glucose uptake.

D-Allulose, D-Sorbose, and D-Tagatose

  • Compound Description: These are rare sugars and isomers of D-fructose. They are absorbed in the intestine primarily via GLUT5, not SGLT1. []
  • Relevance: Similar to D-fructose, the absorption of these rare sugars was not affected by KGA-2727 in rats. [] This further confirms the specific action of KGA-2727 on SGLT1-mediated glucose transport and not on other sugar transport mechanisms.

Properties

CAS Number

666842-36-0

Product Name

3-(3-{4-[3-(beta-D-glucopyranosyloxy)-5-isopropyl-1Hpyrazol-4-ylmethyl]-3-methylphenoxy}propylamino)propionamide

IUPAC Name

3-[3-[3-methyl-4-[[5-propan-2-yl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyrazol-4-yl]methyl]phenoxy]propylamino]propanamide

Molecular Formula

C26H40N4O8

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C26H40N4O8/c1-14(2)21-18(25(30-29-21)38-26-24(35)23(34)22(33)19(13-31)37-26)12-16-5-6-17(11-15(16)3)36-10-4-8-28-9-7-20(27)32/h5-6,11,14,19,22-24,26,28,31,33-35H,4,7-10,12-13H2,1-3H3,(H2,27,32)(H,29,30)/t19-,22-,23+,24-,26+/m1/s1

InChI Key

MDBARDSTXONTFS-MNDUUMEHSA-N

SMILES

CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

3-(3-(4-(3-(beta-D-glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl)-3-methylphenoxy)propylamino)propionamide
3-(3-(4-(3-(glucopyranosyloxy)-5-isopropyl-1H-pyrazol-4-ylmethyl)-3-methylphenoxy)propylamino)propionamide
KGA-2727

Canonical SMILES

CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2OC3C(C(C(C(O3)CO)O)O)O)C(C)C

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCNCCC(=O)N)CC2=C(NN=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.